molecular formula C10H9NO2 B1352953 1,7-dimethyl-1H-indole-2,3-dione CAS No. 91790-39-5

1,7-dimethyl-1H-indole-2,3-dione

Cat. No. B1352953
CAS RN: 91790-39-5
M. Wt: 175.18 g/mol
InChI Key: UVIBNQOZLYICJH-UHFFFAOYSA-N
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Description

“1,7-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2. It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives, including “1,7-dimethyl-1H-indole-2,3-dione”, has been a topic of interest in recent research. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Biologically Active Compounds

  • Scientific Field : Pharmacology and Medicine
  • Application Summary : Indole derivatives, such as “1,7-dimethyl-1H-indole-2,3-dione”, are used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and different types of disorders in the human body .
  • Results or Outcomes : Indole derivatives have shown various biologically vital properties, indicating their potential effectiveness in treating these conditions .

Synthesis of Densely Substituted Indoles

  • Scientific Field : Organic Chemistry
  • Application Summary : “1,7-dimethyl-1H-indole-2,3-dione” could potentially be used in the synthesis of 1,2,3-trisubstituted indoles, a type of densely substituted indole .
  • Methods of Application : A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for this purpose. This procedure is rapid, operationally straightforward, and generally high yielding .
  • Results or Outcomes : This process has been demonstrated in the synthesis of 23 indoles, benzoindoles, and tetrahydrocarbazoles bearing varied and useful functionality .

Preparation of Functionalized Indoles

  • Scientific Field : Organic Chemistry
  • Application Summary : “1,7-dimethyl-1H-indole-2,3-dione” could potentially be used as a building block for the preparation of 3-functionalized indoles .
  • Methods of Application : The specific methods of application would depend on the specific functional group being introduced. Typically, these compounds would be reacted with appropriate reagents under suitable conditions to introduce the desired functional group .
  • Results or Outcomes : The preparation of 3-functionalized indoles could potentially lead to a wide range of indole derivatives with diverse properties .

Preparation of Carbazoles

  • Scientific Field : Organic Chemistry
  • Application Summary : “1,7-dimethyl-1H-indole-2,3-dione” could potentially be used as a building block for the preparation of carbazoles .
  • Methods of Application : The specific methods of application would depend on the specific carbazole structure being synthesized. Typically, these compounds would be reacted with appropriate reagents under suitable conditions to form the carbazole structure .
  • Results or Outcomes : The preparation of carbazoles could potentially lead to a wide range of carbazole derivatives with diverse properties .

Preparation of Cyanoindoles

  • Scientific Field : Organic Chemistry
  • Application Summary : “1,7-dimethyl-1H-indole-2,3-dione” could potentially be used as a building block for the preparation of cyanoindoles .
  • Methods of Application : The specific methods of application would depend on the specific cyanoindole structure being synthesized. Typically, these compounds would be reacted with appropriate reagents under suitable conditions to form the cyanoindole structure .
  • Results or Outcomes : The preparation of cyanoindoles could potentially lead to a wide range of cyanoindole derivatives with diverse properties .

Anticancer Properties

  • Scientific Field : Pharmacology and Medicine
  • Application Summary : 2,3-Dimethylindoles, which are related to “1,7-dimethyl-1H-indole-2,3-dione”, have shown anticancer properties against various cancer cell lines .
  • Results or Outcomes : Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .

properties

IUPAC Name

1,7-dimethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBNQOZLYICJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406065
Record name 1,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-1H-indole-2,3-dione

CAS RN

91790-39-5
Record name 1,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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